molecular formula C30H25NO6 B14990009 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide CAS No. 887689-39-6

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B14990009
CAS No.: 887689-39-6
M. Wt: 495.5 g/mol
InChI Key: MFIFBWQKCUPBMD-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furochromen derivative characterized by a fused furano-coumarin (furo[3,2-g]chromen) core. Key structural features include:

  • Substituents: 2,5,9-trimethyl groups on the furochromen ring, a phenyl group at position 3, and an acetamide side chain linked to a 1,3-benzodioxol-5-ylmethyl moiety.
  • Molecular formula: Presumed to be in the range of C₂₈H₂₅NO₆ (based on structural analogs).

Properties

CAS No.

887689-39-6

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C30H25NO6/c1-16-21-12-23-27(20-7-5-4-6-8-20)18(3)36-29(23)17(2)28(21)37-30(33)22(16)13-26(32)31-14-19-9-10-24-25(11-19)35-15-34-24/h4-12H,13-15H2,1-3H3,(H,31,32)

InChI Key

MFIFBWQKCUPBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- involves several steps, starting from readily available precursorsCommon reagents used in these reactions include acetic anhydride, sodium acetate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-2,5,9-trimethyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Side Chain Molecular Formula Key Features
Target Compound Furo[3,2-g]chromen 2,5,9-trimethyl; 3-phenyl Acetamide linked to 1,3-benzodioxol-5-ylmethyl ~C₂₈H₂₅NO₆ High lipophilicity; phenyl enhances π-π interactions
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide Furo[2,3-f]chromen 3,4,9-trimethyl Acetamide with benzodioxolmethyl C₂₄H₂₁NO₆ Different fused ring orientation (2,3-f vs. 3,2-g); reduced steric bulk
2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide Furo[3,2-g]chromen 5-methyl; 3-(4-chlorophenyl) N-methyl-N-(pyridin-2-ylethyl) acetamide Not specified Chlorophenyl increases lipophilicity; pyridine enhances solubility via H-bonding
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide Furo[3,2-g]chromen 2,3,5,9-tetramethyl Propanamide linked to benzyl Not specified Additional methyl group (tetramethyl); propanamide elongates side chain
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Coumarin (non-fused) 4-methyl Acetamide with benzodioxol; ether linkage C₁₉H₁₅NO₆ Non-fused coumarin core; ether bond may reduce metabolic stability

Functional and Pharmacological Implications

Core Structure Differences: Furo[3,2-g]chromen vs. Furo[2,3-f]chromen: The target compound’s fused ring system (3,2-g) may offer distinct electronic properties compared to the 2,3-f isomer, influencing binding to targets like kinases or cytochrome P450 enzymes . Coumarin vs.

Substituent Effects: Methyl Groups: Increased methylation (e.g., tetramethyl in ) enhances lipophilicity but may introduce steric hindrance, affecting target binding.

Side Chain Modifications :

  • Acetamide vs. Propanamide : The propanamide in extends the side chain length, which could modulate interactions with hydrophobic binding pockets.
  • Benzodioxol vs. Benzyl : The benzodioxol group in the target compound and is metabolically resistant due to its cyclic ether structure, whereas benzyl groups in are more prone to oxidative metabolism.

Research Findings and Trends

  • Receptor Binding : The phenyl group at position 3 in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in analogs like .
  • Metabolic Stability : Benzodioxol-containing analogs (target, ) are predicted to resist CYP450-mediated oxidation compared to benzyl or pyridinyl derivatives .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a furochromene core through an acetamide functional group. The molecular formula is C24H21NO6C_{24}H_{21}NO_6, which indicates the presence of multiple functional groups contributing to its biological reactivity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties . The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Anti-inflammatory Activity

Research indicates that the compound has anti-inflammatory effects , potentially by modulating the activity of pro-inflammatory enzymes and cytokines. It may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Anticancer Activity

The anticancer potential of this compound has garnered attention in various studies. The compound may induce apoptosis in cancer cells and inhibit proliferation by targeting specific molecular pathways involved in tumor growth.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
  • Cell Cycle Regulation : By affecting cell cycle checkpoints, it may induce cell death in malignant cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AContains benzofuran coreAnticancerLacks dioxole moiety
Compound BFeatures chromene structureAnti-inflammatoryDifferent substituents
Compound CBenzodioxole derivativeAntimicrobialNo acetamide group

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria.
  • Anti-inflammatory Studies : Animal models showed reduced inflammation markers after treatment with the compound, indicating its potential as an anti-inflammatory agent.
  • Anticancer Studies : Cell line studies revealed that the compound inhibited cancer cell proliferation with IC50 values comparable to established chemotherapeutics.

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